molecular formula C18H15Br2N3O B3436723 N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B3436723
M. Wt: 449.1 g/mol
InChI Key: NZPLKPACTANLJW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O/c1-12-2-7-17(16(20)8-12)22-18(24)14-5-3-13(4-6-14)10-23-11-15(19)9-21-23/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPLKPACTANLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Amidation: The formation of the benzamide structure through the reaction of the brominated intermediates with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can also optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-fluoro-4-methylphenyl)-4-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

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